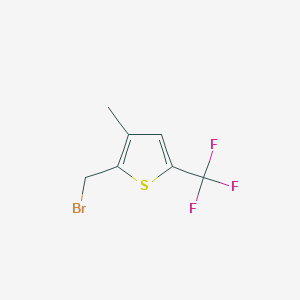
2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with bromomethyl, methyl, and trifluoromethyl groups. Thiophene derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science due to their unique electronic properties .
Mechanism of Action
Target of Action
Thiophene-based compounds are known to have a wide range of applications in medicinal chemistry and material science . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Thiophene derivatives are known to interact with their targets through various chemical reactions such as nitration, sulfonation, alkylation, acylation, and halogenation .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects and are used in the synthesis of various biologically active compounds .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene typically involves the bromination of 3-methyl-5-(trifluoromethyl)thiophene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Polymerization: The compound can undergo polymerization to form polythiophenes, which are valuable in electronic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Polymerization: Catalysts like palladium or nickel complexes in the presence of suitable ligands.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Epoxides or sulfoxides.
Polymers: Conductive polythiophenes with applications in organic electronics.
Scientific Research Applications
2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives and polymers.
Comparison with Similar Compounds
2-(Bromomethyl)-5-(trifluoromethyl)furan: Similar structure but with a furan ring instead of thiophene.
2-Bromo-3-methylthiophene: Lacks the trifluoromethyl group, resulting in different electronic properties.
Uniqueness: 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability. The trifluoromethyl group significantly influences the compound’s electronic properties, making it highly valuable in electronic and medicinal chemistry .
Properties
IUPAC Name |
2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEGBZMZCJMDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














